1-(difluoromethyl)-4,5-diiodo-1H-imidazole
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Overview
Description
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is a unique compound characterized by the presence of difluoromethyl and diiodo groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The diiodination can be achieved through electrophilic iodination using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Scientific Research Applications
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4,5-diiodo-1H-imidazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The difluoromethyl group can act as a hydrogen bond donor, while the diiodo groups can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4,5-diiodo-1H-imidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4,5-dichloro-1H-imidazole: Similar structure but with dichloro groups instead of diiodo groups.
Uniqueness: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is unique due to the presence of both difluoromethyl and diiodo groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, while the diiodo groups contribute to its reactivity and potential for halogen bonding .
Properties
Molecular Formula |
C4H2F2I2N2 |
---|---|
Molecular Weight |
369.88 g/mol |
IUPAC Name |
1-(difluoromethyl)-4,5-diiodoimidazole |
InChI |
InChI=1S/C4H2F2I2N2/c5-4(6)10-1-9-2(7)3(10)8/h1,4H |
InChI Key |
LTCUURJFVJXRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C(F)F)I)I |
Origin of Product |
United States |
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